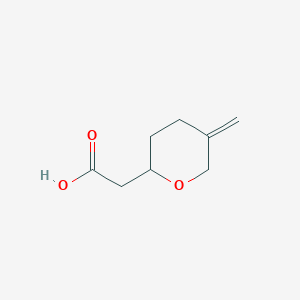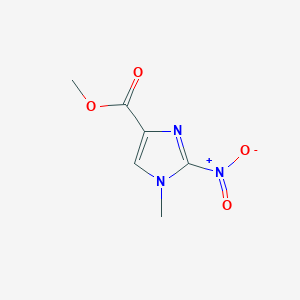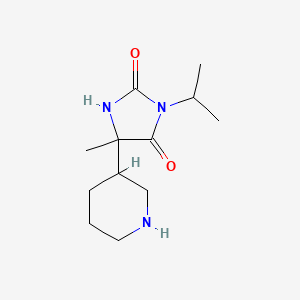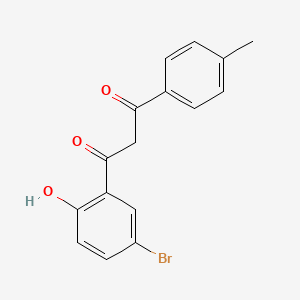
1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two keto groups (C=O) separated by a single carbon atom. The presence of bromine and hydroxyl groups on the phenyl ring, along with a methyl group on another phenyl ring, makes this compound unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxybenzaldehyde and 4-methylbenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction with acetone in the presence of a base, such as sodium hydroxide, to form the desired diketone.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Applications De Recherche Scientifique
1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- involves interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of functional groups such as bromine and hydroxyl groups can enhance these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)-: Similar structure but lacks the bromine atom.
1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-phenyl-: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can enhance its interactions with biological targets and its utility in synthetic chemistry.
Propriétés
Numéro CAS |
88952-46-9 |
|---|---|
Formule moléculaire |
C16H13BrO3 |
Poids moléculaire |
333.18 g/mol |
Nom IUPAC |
1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13BrO3/c1-10-2-4-11(5-3-10)15(19)9-16(20)13-8-12(17)6-7-14(13)18/h2-8,18H,9H2,1H3 |
Clé InChI |
OJHWFUBEZHAUPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)
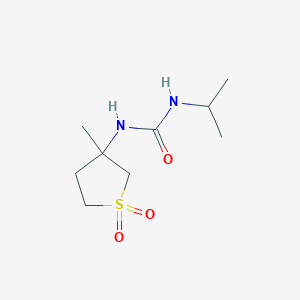



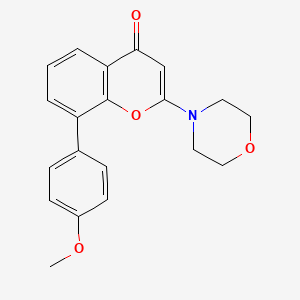
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B12112584.png)

![Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12112590.png)
![4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)
